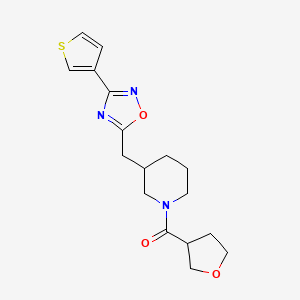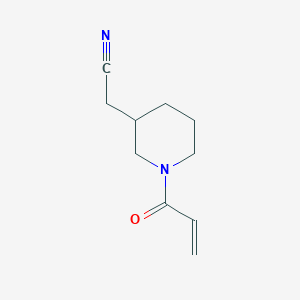
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile, also known as PPAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Applications De Recherche Scientifique
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile is not fully understood, but it has been suggested that this compound may act as a potent antioxidant and anti-inflammatory agent. This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and antioxidant effects. This compound has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, which can affect cellular function and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has several advantages for use in lab experiments, including its high yield of synthesis and its potential applications in various scientific research fields. However, there are also some limitations to using this compound in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for further research on 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent in the treatment of various diseases, and the exploration of its neuroprotective effects and potential use in the treatment of neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies. This compound has potential applications in medicinal chemistry, pharmacology, and neuroscience and may act as a potent antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has been achieved using different methods, including the reaction of 3-piperidone with acrylonitrile in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-piperidone with acryloyl chloride in the presence of a base, such as triethylamine. The yield of this compound obtained from these methods is around 70-80%.
Propriétés
IUPAC Name |
2-(1-prop-2-enoylpiperidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-10(13)12-7-3-4-9(8-12)5-6-11/h2,9H,1,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHVPEZLHVTJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

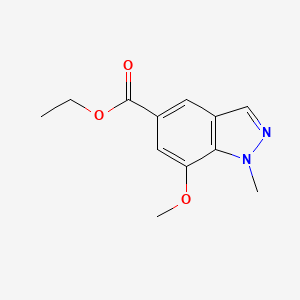
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)
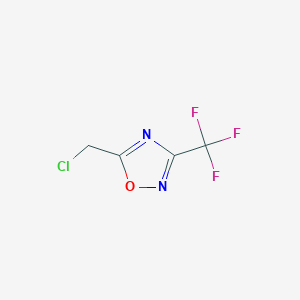
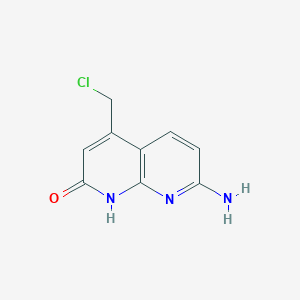
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)
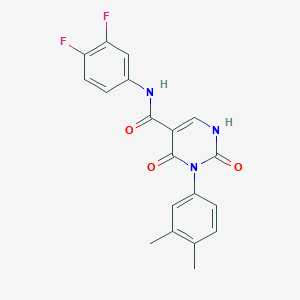
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)


![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)
